2-Hydroxymethylene-6-Methoxy-1-Tetralone
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Overview
Description
2-Hydroxymethylene-6-Methoxy-1-Tetralone is an organic compound with the molecular formula C11H12O3 It is a derivative of tetralone, characterized by the presence of a hydroxymethylene group at the second position and a methoxy group at the sixth position on the tetralone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethylene-6-Methoxy-1-Tetralone typically involves the following steps:
Acylation of Anisole: Anisole is reacted with an acylating agent in the presence of a Lewis acid (such as aluminum trichloride or zinc chloride) and a solvent at temperatures ranging from -10°C to 40°C to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization at elevated temperatures (70-120°C) to form the tetralone structure.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethylene-6-Methoxy-1-Tetralone can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the tetralone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-carboxymethylene-6-methoxy-1-tetralone.
Reduction: Formation of 2-hydroxymethyl-6-methoxy-1-tetralol.
Substitution: Formation of various substituted tetralone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxymethylene-6-Methoxy-1-Tetralone has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurodegenerative diseases such as Alzheimer’s.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of tetralone derivatives.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxymethylene-6-Methoxy-1-Tetralone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Neuroprotection: It exhibits neuroprotective effects by preventing oxidative stress-induced cell death in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-Tetralone: Lacks the hydroxymethylene group, making it less reactive in certain chemical reactions.
2-Hydroxymethyl-6-Methoxy-1-Tetralone: Similar structure but with a hydroxymethyl group instead of a hydroxymethylene group.
7-Methoxy-1-Tetralone: The methoxy group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
2-Hydroxymethylene-6-Methoxy-1-Tetralone is unique due to the presence of both the hydroxymethylene and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
16252-53-2 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(hydroxymethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,13H,2-3H2,1H3 |
InChI Key |
DLZNDSMSFGMMHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO)CC2 |
Origin of Product |
United States |
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